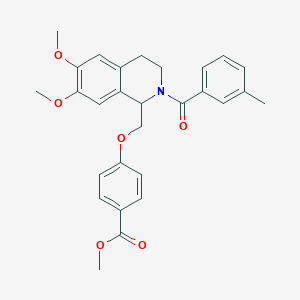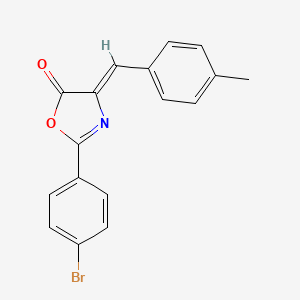![molecular formula C18H20ClN5O B11223041 N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11223041.png)
N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. Common synthetic routes include the cyclization of azides with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: An aniline derivative with applications in the synthesis of dyes and pesticides.
Uniqueness
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H20ClN5O |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C18H20ClN5O/c1-2-11-24-22-18(21-23-24)20-12-14-5-9-17(10-6-14)25-13-15-3-7-16(19)8-4-15/h3-10H,2,11-13H2,1H3,(H,20,22) |
InChI Key |
AZODJMSXIHLPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11222962.png)
![4-[1-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11222974.png)

![N-(3-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11222981.png)
![4-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11222984.png)


![2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11223010.png)
![N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11223012.png)
![(2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11223019.png)
![1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11223031.png)
![7-(4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223034.png)
![N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11223039.png)
![(2E)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-[(4-methylbenzyl)sulfanyl]-N-phenylprop-2-enamide](/img/structure/B11223046.png)
